molecular formula C7H17Cl2N3O B6167318 (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride CAS No. 2135349-80-1

(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride

Cat. No.: B6167318
CAS No.: 2135349-80-1
M. Wt: 230.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring structure, which is substituted with an amino group and a carboxamide group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials such as pyrrolidine or its derivatives.

    Amination: The introduction of the amino group at the 3-position of the pyrrolidine ring is achieved through amination reactions. This can be done using reagents like ammonia or amines under suitable conditions.

    Carboxamide Formation: The carboxamide group is introduced by reacting the amino-substituted pyrrolidine with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

    Dimethylation: The N,N-dimethylation of the amino group is carried out using methylating agents like methyl iodide or dimethyl sulfate.

    Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The amino and carboxamide groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Electrophiles like alkyl halides, acyl halides, and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Piperidinamine dihydrochloride: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.

    (1S,3R,5R)-PIM447 dihydrochloride: Another compound with a similar amine and carboxamide functionality but different ring structure and stereochemistry.

Uniqueness

(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2135349-80-1

Molecular Formula

C7H17Cl2N3O

Molecular Weight

230.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.